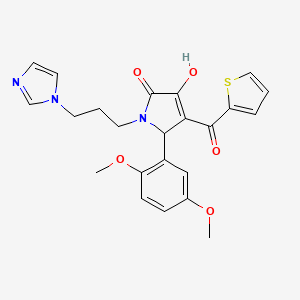![molecular formula C16H11ClN2O2S B12172336 (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12172336.png)
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorobenzylidene group, and a hydroxyphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 3-hydroxyaniline to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring structure. The reaction conditions often involve refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorobenzylidene group but lacks the thiazolidinone ring.
4-Chloromethcathinone: Contains a chlorophenyl group but differs in its overall structure and pharmacological properties.
Uniqueness
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, chlorobenzylidene group, and hydroxyphenyl imino group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H11ClN2O2S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
InChI Key |
FDYVNKDLBNEGCO-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B12172253.png)


![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12172266.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12172277.png)

![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12172295.png)
![(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12172296.png)
![3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12172299.png)
![2,2-dimethyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12172301.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12172306.png)
![N-(2,4-dichlorophenyl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12172312.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12172320.png)

